molecular formula C23H28O6 B589529 (3aR,4R,5S,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol CAS No. 173828-64-3

(3aR,4R,5S,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol

Cat. No. B589529
CAS RN: 173828-64-3
M. Wt: 400.471
InChI Key: WJLMSHJIYVKTDR-VFPNFYTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3aR,4R,5S,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

This compound contains several functional groups, including hydroxyl groups and ether groups. It also features a hexahydro-2H-1,3-benzodioxole core structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. Such properties would typically include melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It would depend on the context in which the compound is being used .

Safety and Hazards

The safety data and hazard information for this compound are not provided in the search results .

Future Directions

The future directions for research or applications involving this compound are not specified in the search results. This would depend on the field of study or industry in which the compound is being used .

properties

IUPAC Name

(3aR,4S,5R,6S,7R,7aR)-2,2-dimethyl-4,7-bis(phenylmethoxy)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-23(2)28-21-19(26-13-15-9-5-3-6-10-15)17(24)18(25)20(22(21)29-23)27-14-16-11-7-4-8-12-16/h3-12,17-22,24-25H,13-14H2,1-2H3/t17-,18+,19+,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLMSHJIYVKTDR-VFPNFYTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O1)[C@@H]([C@H]([C@H]([C@@H]2OCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857893
Record name (3aR,4R,5S,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,5S,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol

CAS RN

173828-64-3
Record name (3aR,4R,5S,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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